3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-chloro-1,3-thiazole-2-amine with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 5-chloro-1,3-thiazole-2-amine and a propanamide derivative.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Its thiazole ring is a common scaffold in drug design.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-thiazole-2-amine: A precursor in the synthesis of the compound.
3-Amino-1,3-thiazole: Lacks the chloro substituent but shares the thiazole ring structure.
5-Amino-1,3-thiazole: Similar structure but with an amino group instead of a chloro group.
Uniqueness
3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide is unique due to the presence of both an amino and a chloro group on the thiazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H8ClN3OS |
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Molecular Weight |
205.67 g/mol |
IUPAC Name |
3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8ClN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11) |
InChI Key |
CYFJXFVPHSXBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(CC(=O)N)N)Cl |
Origin of Product |
United States |
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